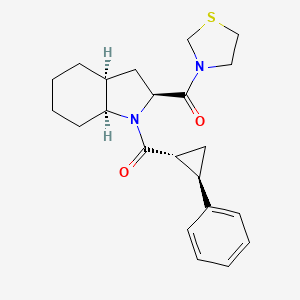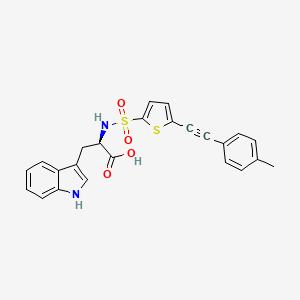
S 3304
Descripción general
Descripción
- S-3304 es un compuesto novedoso que pertenece a la clase de inhibidores de la metaloproteinasa de matriz (MMPIs).
- Las metaloproteinasas de matriz (MMP) desempeñan un papel crucial en el desarrollo y progresión del cáncer al escindir componentes de la matriz extracelular (ECM) y las membranas basales .
- S-3304 inhibe específicamente MMP-2 y MMP-9, que están asociados con la invasión y metástasis tumoral.
- Ha mostrado resultados prometedores en estudios preclínicos, incluidos modelos de xenotrasplantes.
Aplicaciones Científicas De Investigación
- S-3304 tiene aplicaciones potenciales en varios campos:
Investigación sobre el cáncer: Debido a su actividad inhibitoria de MMP, S-3304 podría explorarse como agente anticancerígeno.
Inhibición de la angiogénesis: Al bloquear las MMP, podría suprimir la angiogénesis tumoral.
Curación de heridas: Las MMP desempeñan un papel en la remodelación tisular durante la curación de heridas.
Enfermedades neurodegenerativas: Las MMP están implicadas en la neuroinflamación y el daño neuronal.
Investigación cardiovascular: Las MMP contribuyen a la remodelación vascular.
Desarrollo de fármacos: S-3304 podría servir como compuesto líder para diseñar nuevos MMPIs.
Mecanismo De Acción
- S-3304 inhibe las MMP uniéndose a sus sitios activos, evitando la degradación de la ECM.
- Los objetivos moleculares incluyen MMP-2 y MMP-9.
- Las vías involucradas incluyen la remodelación de la ECM, la migración celular y la angiogénesis.
Análisis Bioquímico
Biochemical Properties
S-3304 is a potent inhibitor of matrix metalloproteinases, specifically MMP-2 and MMP-9 . These enzymes are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM) and basement membranes . By inhibiting MMP-2 and MMP-9, S-3304 prevents the breakdown of ECM components, thereby inhibiting processes such as tumor invasion and metastasis . The compound does not inhibit other MMPs like MMP-1, MMP-3, or MMP-7, which may reduce the risk of musculoskeletal side effects .
Cellular Effects
S-3304 has shown significant effects on various cell types and cellular processes. In cancer cells, it inhibits the activity of MMP-2 and MMP-9, leading to reduced tumor invasion and metastasis . Additionally, S-3304 has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . By inhibiting MMP activity, S-3304 disrupts the signaling pathways that promote tumor growth and angiogenesis .
Molecular Mechanism
The molecular mechanism of S-3304 involves its binding to the active sites of MMP-2 and MMP-9, thereby inhibiting their enzymatic activity . This inhibition prevents the degradation of ECM components, which is essential for tumor invasion and metastasis . S-3304’s selective inhibition of MMP-2 and MMP-9 is achieved through its unique chemical structure, which allows it to interact specifically with these enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, S-3304 has demonstrated stability and sustained inhibitory effects over time . Studies have shown that S-3304 achieves steady-state concentrations by day 8, and its inhibitory activity on MMP-2 and MMP-9 is maintained throughout the treatment period . Long-term studies have indicated that S-3304 remains effective in inhibiting MMP activity without significant degradation .
Dosage Effects in Animal Models
In animal models, the effects of S-3304 vary with different dosages . Studies have explored various dose levels, and it has been observed that higher doses result in stronger inhibition of MMP activity . The maximum tolerated dose has not been reached, indicating that S-3304 is well-tolerated even at higher doses . Gastrointestinal toxicities were the most commonly reported adverse effects at higher doses .
Metabolic Pathways
S-3304 is metabolized primarily in the liver, where it undergoes hydroxylation to form its hydroxy metabolites . These metabolites are then excreted through the urine . The metabolic pathways of S-3304 involve interactions with liver enzymes, which facilitate its breakdown and elimination from the body . The compound’s metabolism does not significantly affect its inhibitory activity on MMP-2 and MMP-9 .
Transport and Distribution
S-3304 is transported and distributed within cells and tissues through passive diffusion . Once inside the cells, it accumulates in the cytoplasm and exerts its inhibitory effects on MMP-2 and MMP-9 . The compound’s distribution is influenced by its chemical properties, which allow it to penetrate cell membranes and reach its target enzymes .
Subcellular Localization
S-3304 is primarily localized in the cytoplasm, where it interacts with MMP-2 and MMP-9 . The compound’s subcellular localization is crucial for its inhibitory activity, as it needs to be in close proximity to its target enzymes . S-3304 does not undergo significant post-translational modifications, and its activity is primarily determined by its chemical structure and binding affinity for MMP-2 and MMP-9 .
Métodos De Preparación
- Las rutas sintéticas para S-3304 no se han documentado ampliamente en la literatura.
- Se sabe que S-3304 es un derivado de la D-triptófano.
- Los métodos de producción industrial son propietarios, pero los laboratorios de investigación pueden sintetizarlo utilizando protocolos personalizados.
Análisis De Reacciones Químicas
- S-3304 inhibe las MMP, principalmente MMP-2 y MMP-9.
- No inhibe MMP-1, MMP-3 o MMP-7.
- Las reacciones comunes asociadas con la inhibición de MMP incluyen la unión al sitio activo de la enzima, lo que evita la escisión del sustrato.
- Los reactivos y condiciones para la inhibición de MMP son específicos de la estructura química del compuesto.
Comparación Con Compuestos Similares
- La singularidad de S-3304 radica en su inhibición selectiva de MMP-2 y MMP-9 sin afectar otras MMP.
- Compuestos similares incluyen MMPIs generales como marimastat y batimastat, pero sus perfiles de inhibición más amplios pueden provocar efectos secundarios musculoesqueléticos .
Propiedades
IUPAC Name |
(2R)-3-(1H-indol-3-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S2/c1-16-6-8-17(9-7-16)10-11-19-12-13-23(31-19)32(29,30)26-22(24(27)28)14-18-15-25-21-5-3-2-4-20(18)21/h2-9,12-13,15,22,25-26H,14H2,1H3,(H,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCLDDLVLSQGSZ-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C(S2)S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C(S2)S(=O)(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174292 | |
| Record name | S-3304 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203640-27-1 | |
| Record name | S-3304 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203640271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-3304 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12149 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | S-3304 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-3304 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK459F050X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-[[(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1680357.png)
![p-Tolyl-[2-(3,4,5-trimethoxy-phenyl)-quinazolin-4-yl]-amine](/img/structure/B1680358.png)
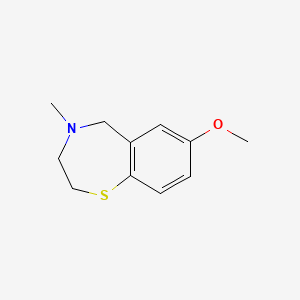
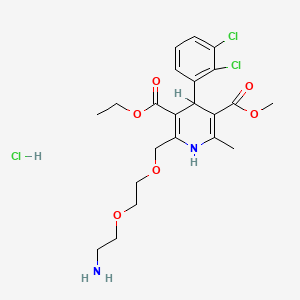
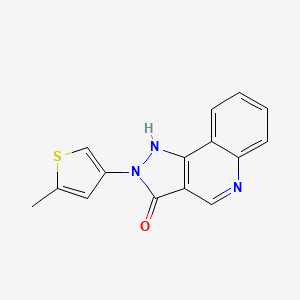
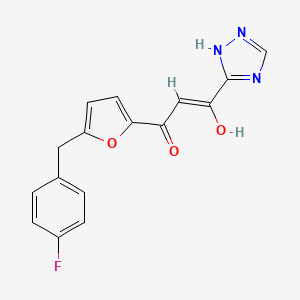

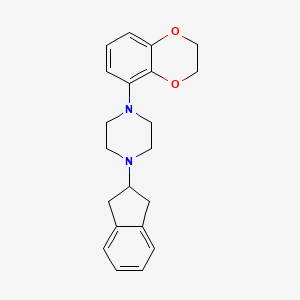
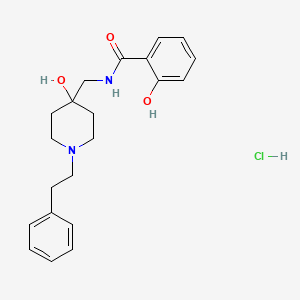
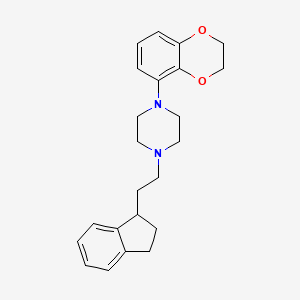
![5-O-ethyl 3-O-methyl 4-(2,3-dichlorophenyl)-2-methyl-6-[2-[2-(pyridin-4-ylmethylamino)ethoxy]ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1680375.png)
![1-[2-[(4-Aminobenzoyl)amino]ethyl]-4-(2-pyridyl)piperazine](/img/structure/B1680376.png)
